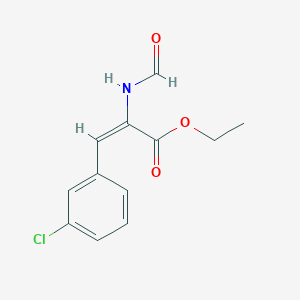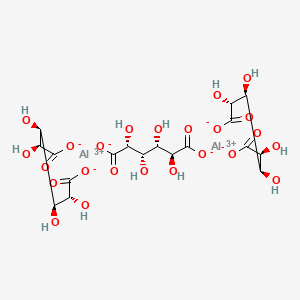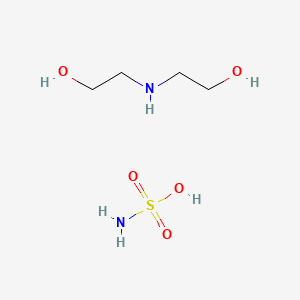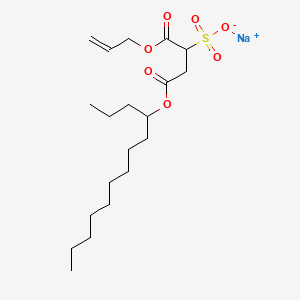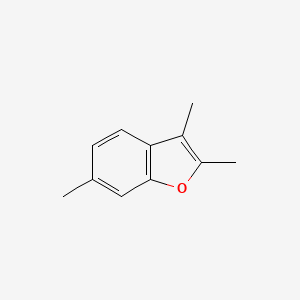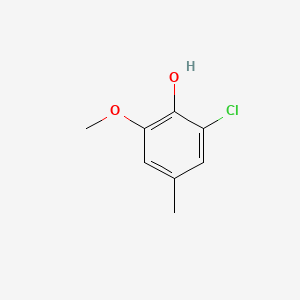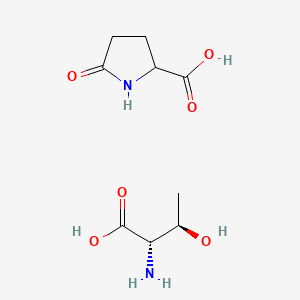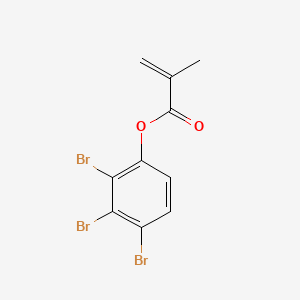
Tribromophenyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromophenyl methacrylate, also known as 2,4,6-tribromophenyl methacrylate, is an organic compound with the molecular formula C10H7Br3O2. It is a derivative of methacrylic acid and tribromophenol, characterized by the presence of three bromine atoms on the phenyl ring. This compound is primarily used in the synthesis of flame-retardant materials and as an intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromophenyl methacrylate can be synthesized through the esterification of 2,4,6-tribromophenol with methacrylic acid chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction is carried out at elevated temperatures, usually between 100°C and 160°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled reaction of 2,4,6-tribromophenol with methacrylic acid chloride in the presence of a base. The reaction mixture is then purified to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tribromophenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Polymerization: The methacrylate group allows the compound to undergo polymerization reactions, forming polymers with flame-retardant properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted phenyl methacrylates with various functional groups.
Polymerization: The major products are polymers with enhanced flame-retardant properties.
Aplicaciones Científicas De Investigación
Tribromophenyl methacrylate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of flame-retardant polymers and copolymers.
Biology: Investigated for its potential use in biomedical applications due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tribromophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers, while the bromine atoms on the phenyl ring can be substituted with other functional groups. These properties make it an effective flame retardant and a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: A precursor to tribromophenyl methacrylate, used in the synthesis of flame retardants.
Pentabromophenol: Another brominated phenol used in flame retardant applications.
Brominated Epoxy Resins: Used in similar applications for their flame-retardant properties.
Uniqueness
This compound is unique due to its combination of a methacrylate group and three bromine atoms on the phenyl ring. This structure allows it to undergo polymerization and substitution reactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
51156-89-9 |
|---|---|
Fórmula molecular |
C10H7Br3O2 |
Peso molecular |
398.87 g/mol |
Nombre IUPAC |
(2,3,4-tribromophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-7-4-3-6(11)8(12)9(7)13/h3-4H,1H2,2H3 |
Clave InChI |
ZSVFYHKZQNDJEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=C(C(=C(C=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


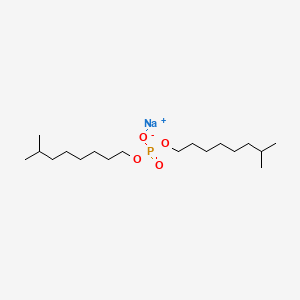
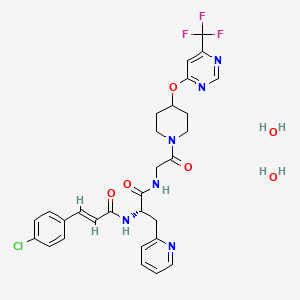
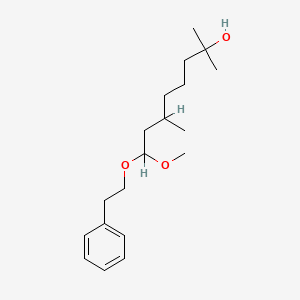
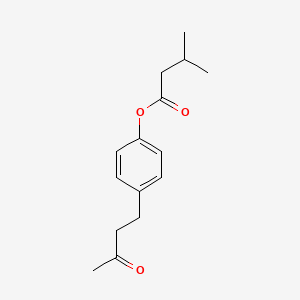
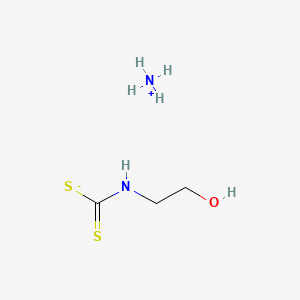
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
